3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can have a range of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and inhibit viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments include its potential as a novel therapeutic agent for a range of diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These include:
1. Further studies on its potential as a therapeutic agent for cancer, inflammation, and viral infections.
2. Investigation of its mechanism of action and potential side effects.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-17-11-14(22)9-8-13(17)12-24-19(26)16-7-4-10-23-18(16)25(20(24)27)15-5-2-1-3-6-15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAFTGCFDXLSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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